(6E)-SR 11302

Retinoid Selectivity AP-1 Transrepression RARE Transactivation

(6E)-SR 11302 is the defined E-configuration isomer of SR 11302, a conformationally restricted synthetic retinoid. The parent compound, SR 11302, functions as a selective inhibitor of Activator Protein-1 (AP-1) transcription factor activity, a key distinction from classical retinoids such as all-trans-retinoic acid (ATRA) that activate both AP-1 inhibition and Retinoic Acid Response Element (RARE) pathways.

Molecular Formula C26H32O2
Molecular Weight 376.5 g/mol
Cat. No. B15604160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6E)-SR 11302
Molecular FormulaC26H32O2
Molecular Weight376.5 g/mol
Structural Identifiers
InChIInChI=1S/C26H32O2/c1-19-11-13-23(14-12-19)22(10-6-8-20(2)18-25(27)28)15-16-24-21(3)9-7-17-26(24,4)5/h6,8,10-16,18H,7,9,17H2,1-5H3,(H,27,28)/b8-6+,16-15+,20-18+,22-10-
InChIKeyRQANARBNMTXCDM-DKOHIBGUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(6E)-SR 11302: A High-Purity, E-Configuration AP-1 Inhibitor for Retinoid Pathway Research


(6E)-SR 11302 is the defined E-configuration isomer of SR 11302, a conformationally restricted synthetic retinoid . The parent compound, SR 11302, functions as a selective inhibitor of Activator Protein-1 (AP-1) transcription factor activity, a key distinction from classical retinoids such as all-trans-retinoic acid (ATRA) that activate both AP-1 inhibition and Retinoic Acid Response Element (RARE) pathways [1]. SR 11302 is derived from all-trans-retinoic acid by replacing the 9-methyl group with a 4-methylphenyl group, and it is characterized by its potent anti-AP-1 activity, its lack of RARE transactivation, and its negligible activity at retinoic acid receptors (RARα, RARβ, RARγ) and retinoid X receptor alpha (RXRα), with EC50 values > 1 μM .

Why SR 11235, ATRA, or SP-100030 Cannot Replace (6E)-SR 11302: The Cost of Pathway Ambiguity


Generic substitution with other retinoids or AP-1 inhibitors is not scientifically valid due to fundamental differences in their polypharmacology. All-trans-retinoic acid (ATRA) simultaneously inhibits AP-1 and activates RARE, confounding studies that aim to isolate AP-1-dependent biology [1]. Conversely, SR 11235, a synthetic retinoid analog, activates RARE but fails to inhibit AP-1, making it functionally inert in key anti-tumor promotion models [2]. Meanwhile, non-retinoid AP-1 inhibitors like SP-100030 also potently suppress NF-κB (IC50 ~50 nM), introducing a dual signaling artifact absent with (6E)-SR 11302 . The selection of the specified (6E)-isomer further controls for potential configurational variability, ensuring that the potent and selective AP-1 inhibition profile is maintained batch-to-batch for reproducible research.

Quantitative Evidence for (6E)-SR 11302: Head-to-Head Selectivity and Performance Data


Functional Selectivity: AP-1 Inhibition Without RARE Activation vs. SR11235 and ATRA

The defining feature of SR11302 is its functional selectivity for AP-1 inhibition over RARE transactivation. In a direct comparison using JB6 cells stably transfected with a collagenase-luciferase reporter, SR11302 blocked up to 90% of TPA-induced AP-1 activity but did not transactivate a RARE-dependent reporter gene. In contrast, SR11235 failed to block AP-1 activity but was a potent RARE activator, and all-trans-retinoic acid (ATRA) exhibited both activities [1]. This provides a clear functional separation of retinoid activities not possible with the alternatives.

Retinoid Selectivity AP-1 Transrepression RARE Transactivation JB6 Cells

In Vivo Tumor Promotion Model: Papilloma Inhibition by SR11302 vs. Inactivity of SR11235

The functional selectivity of SR11302 translates into significant in vivo anti-tumor promotion activity. In an AP-1-luciferase transgenic mouse model of skin carcinogenesis, topical application of SR11302 markedly inhibited both TPA-induced papilloma formation and AP-1 activation. Crucially, the structural analog SR11235, which activates RARE but not AP-1, failed to cause any significant inhibition of papillomas, demonstrating that blocking AP-1 activity is the causal mechanism [1]. This study provides the foundational in vivo evidence for selecting an AP-1-selective retinoid over a classical RARE-activating one for chemoprevention studies.

Chemoprevention In Vivo Carcinogenesis Papilloma Formation Transgenic Mouse Model

Nuclear Receptor Selectivity Profile: Negligible Activity at RARs and RXRα vs. Classical Retinoids

Unlike classical retinoids that exert their effects through binding and activating retinoic acid receptors (RARs) and retinoid X receptors (RXRs), SR11302 demonstrates a distinct receptor selectivity profile. It displays no functional activity at any of the major retinoid receptor subtypes, with an EC50 greater than 1 μM for RARα, RARβ, RARγ, and RXRα . This profile is in stark contrast to ATRA, a pan-agonist for RARs, and 9-cis-retinoic acid, a dual agonist for RARs and RXRs, which would confound experimental interpretation [1].

Off-Target Activity Nuclear Receptors RAR RXR Selectivity Screening

Differential Anti-Proliferative Activity: Cancer Cell Lines vs. F9 Teratocarcinoma Cells vs. Leukemic Cells

SR11302 exhibits a context-dependent anti-proliferative profile that distinguishes it from differentiation-inducing retinoids. At 1 μM, SR11302 inhibits the proliferation of several cancer cell lines, including T-47D (breast), Calu-6 (lung), and HeLa (cervical). Critically, it does not induce the differentiation of F9 embryonal carcinoma cells, a hallmark of classical RAR-activating retinoids like ATRA [1]. Furthermore, SR11302 has very little effect on the proliferation or differentiation of HL-60 and NB4 myeloid leukemic cells, or fresh APL cells, confirming that its activity is not mediated through pathways required for myeloid differentiation [2].

Cancer Cell Lines Anti-Proliferative Assay Calu-6 T-47D HeLa HL-60

Chemical Purity and Isomer Specification: Ensuring Experimental Reproducibility

The specification of SR11302 as its (6E)-isomer is a critical advancement for experimental rigor. The parent SR11302 (CAS 160162-42-5) is chemically defined as a (E,E,Z,E) isomer. Specifying (6E)-SR 11302 (CAS 1386982-70-2) provides an additional level of configurational certainty, ensuring that the compound obtained is exclusively the E-configuration at the critical 6-position . This is available with high purity (≥98% to >99% as determined by HPLC), which is essential for dose-response calculations and for minimizing off-target effects that could arise from contaminating Z-isomers or other configurational impurities in less-defined standard-grade material .

Chemical Purity Isomer Specification Reproducibility QC Parameters

Pathway-Specific Functional Context: Aldosterone Suppression vs. Anti-Metastatic Activity

The versatility of SR11302 as a tool compound is demonstrated by its efficacy in diverse AP-1-dependent disease models, findings that rely on its selectivity. In human pulmonary artery endothelial cells, SR11302 (1 μM) inhibited hypoxia-induced AP-1 transcription factor activity, resulting in a 61.9% decrease in aldosterone levels, linking AP-1 activity to hormone synthesis in vascular fibrosis [1]. In oncology, SR11302 was shown to reduce metastatic lesion formation in an ex vivo 4D human lung cancer model, directly visualizing its impact on cancer cell biology within a complex tissue microenvironment [2]. These applications underscore that the compound's value lies not just in a single assay, but in its robust, pathway-specific effect across complex physiological contexts.

Pathway Biology Aldosterone Metastasis Hypoxia Ex Vivo Model

High-Impact Research Applications of (6E)-SR 11302 Based on Quantitative Differentiation


Deconvoluting AP-1 from RAR/RXR Biology in Transcriptional Studies

For researchers studying transcriptional regulation, (6E)-SR 11302 is the appropriate tool compound to inhibit AP-1 activity without simultaneously activating RARE-dependent gene expression or binding to retinoid receptors. This is in direct contrast to natural retinoids like ATRA or 9-cis-RA. Its proven lack of activity on RARα, RARβ, RARγ, and RXRα (EC50 > 1 μM) ensures that any observed effects can be rigorously attributed to AP-1 blockade, enabling clean gain- and loss-of-function experimental designs [REFS-1, REFS-2].

Investigating AP-1-Dependent Cancer Cell Proliferation Without Differentiation Artifacts

In oncology drug discovery, (6E)-SR 11302 is specifically suited for profiling the anti-proliferative effects of AP-1 inhibition across solid tumor cell lines (e.g., Calu-6, T-47D, HeLa at 1 μM). Critically, its established lack of pro-differentiation activity in F9 and HL-60 cell models avoids the confounding variable of retinoid-induced differentiation that complicates studies using classical RAR agonists [REFS-3, REFS-4]. This allows for a more precise correlation between AP-1 inhibition and cancer cell growth arrest.

Standardized In Vivo AP-1 Blockade in Chemoprevention and Disease Models

For in vivo pharmacology studies, the use of (6E)-SR 11302 provides a standardized method for blocking AP-1 activity, leveraging the proven mechanistic rationale from the seminal DMBA/TPA mouse skin carcinogenesis model where it significantly reduced papilloma formation [1]. Its application can be confidently extended to other AP-1-dependent in vivo models, such as hypoxia-induced vascular fibrosis or metastatic lesion formation, where its functional endpoint modulation (e.g., 61.9% aldosterone reduction) has been rigorously quantified [REFS-5, REFS-6].

Ensuring Experimental Reproducibility with an Isomer-Defined Chemical Standard

Procurement of (6E)-SR 11302, specifically the high-purity E-configuration (CAS 1386982-70-2), is a key QC step for laboratories performing multi-year research programs or translational work. This defined chemical standard eliminates batch-to-batch variability associated with mixed-isomer retinoid preparations, directly supporting the generation of reproducible, high-quality, and publishable pharmacological data .

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